

Application Notes and Protocols for the Quantitative Analysis of Sodium o-Cresolate

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Compound of Interest

Compound Name: **Sodium o-cresolate**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **sodium o-cresolate**, addressing both the o-cresolate anion and the sodium cation. The protocols are designed for accuracy, precision, and reliability in research and quality control environments.

Quantification of the o-Cresolate Moiety

The quantification of **sodium o-cresolate** is typically achieved by analyzing the o-cresol molecule after dissolution of the salt in a suitable solvent. In aqueous solutions, **sodium o-cresolate** dissociates into the sodium cation and the o-cresolate anion. Under the acidic conditions often used in chromatography, the o-cresolate is protonated to o-cresol. The following are validated methods for the determination of o-cresol.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of cresol isomers.^[1] A reversed-phase HPLC method offers excellent resolution and sensitivity for o-cresol.

Quantitative Performance Data

Parameter	Performance Characteristics
Linearity Range	75 - 120 µg/mL[2]
Correlation Coefficient (r^2)	> 0.99[2]
Limit of Detection (LOD)	0.0029 mg/mL (for a similar cresol isomer)[3]
Limit of Quantitation (LOQ)	0.04 mg/L[4]
Accuracy (% Recovery)	97 - 98%[4]
Precision (% RSD)	Intra-assay: ≤ 2.2%, Inter-assay: ≤ 3.8%[4]

Experimental Protocol

1. Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size)[1]
- Data acquisition and processing software

2. Reagents and Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Trifluoroacetic acid (TFA)
- **Sodium o-cresolate** reference standard
- Volumetric flasks, pipettes, and syringes with 0.45 µm filters

3. Chromatographic Conditions:

- Mobile Phase: A mixture of 0.1% TFA in 60% methanol is a suitable mobile phase.[2]
- Flow Rate: 1.0 mL/min[2]
- Column Temperature: 30°C[2]
- Detection Wavelength: 217 nm[2]
- Injection Volume: 20 µL

4. Standard Solution Preparation:

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **sodium o-cresolate** reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 75, 90, 100, 110, 120 µg/mL).[2]

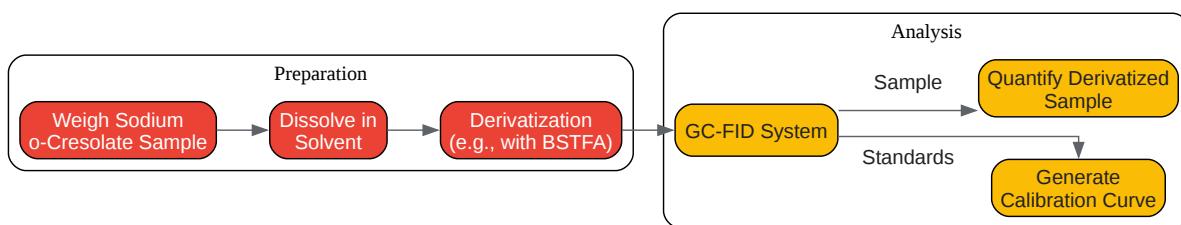
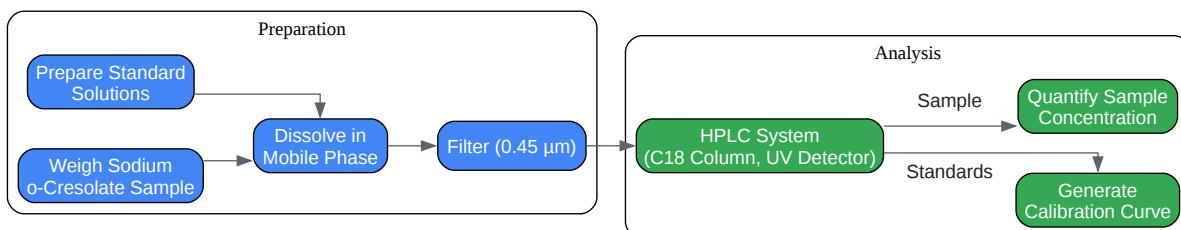
5. Sample Preparation:

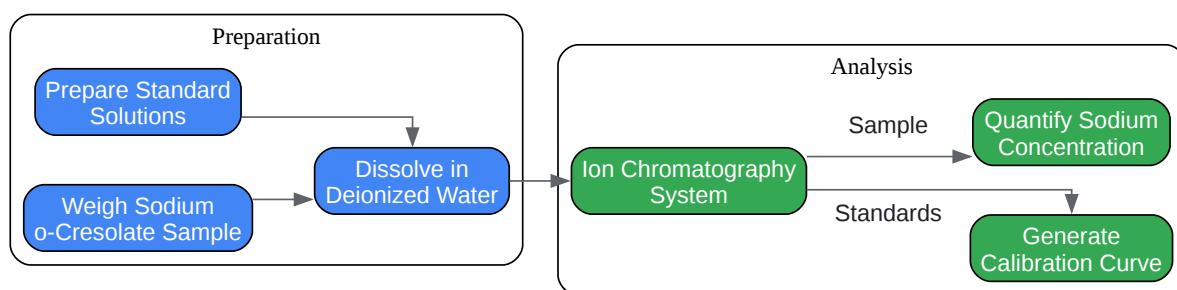
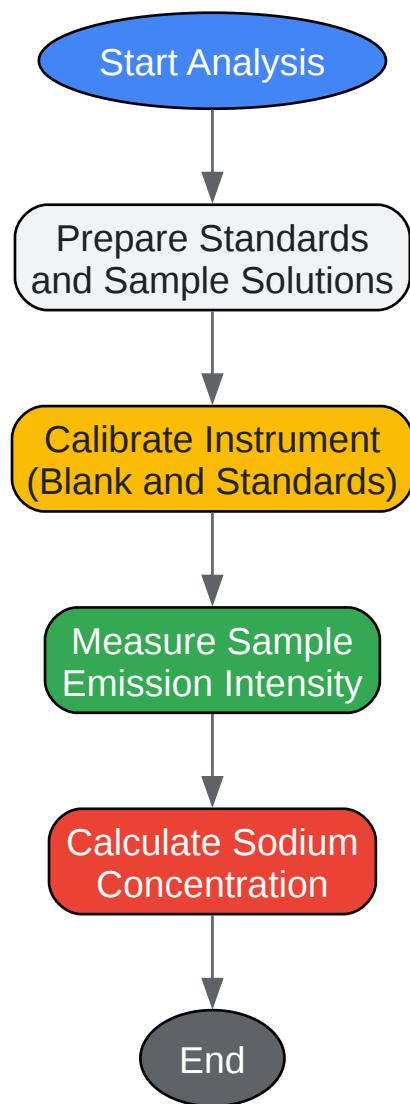
- Accurately weigh a quantity of the **sodium o-cresolate** sample and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the concentration of o-cresolate from the calibration curve.

Experimental Workflow for HPLC Analysis





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